2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride
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Overview
Description
2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known to be a derivative of phenylethylamine, which primarily targets the central nervous system and functions as a neuromodulator or neurotransmitter.
Mode of Action
Similar compounds have been used for chemical probe synthesis . These compounds contain a light-activated benzophenone, alkyne tag, and amine synthetic handle. When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-hydroxybenzylamine with prop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride can be compared with other similar compounds, such as:
2-{[(Prop-2-yn-1-yl)amino]methyl}phenol hydrochloride: Similar structure but with a triple bond instead of a double bond.
2-{[(Prop-2-en-1-yl)amino]methyl}phenol: The free base form without the hydrochloride salt.
2-{[(Prop-2-en-1-yl)amino]methyl}phenol acetate: An ester derivative with different chemical properties.
These compounds share structural similarities but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-7-11-8-9-5-3-4-6-10(9)12;/h2-6,11-12H,1,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHRHWDOWUYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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